![molecular formula C10H17N5O B2647541 3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 540760-42-7](/img/structure/B2647541.png)
3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
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Description
The [1,2,4]triazolo[4,3-b][1,2,4]triazine class of compounds are known for their energetic properties . They are synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Synthesis Analysis
The synthesis of these compounds often involves the reaction of 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole with corresponding energetic acids . The nitration product, 7-nitroimino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, is synthesized by using 100% nitric acid .Molecular Structure Analysis
These compounds are characterized by the presence of [1,2,4]triazolo[4,3-b][1,2,4]triazine rings in their structure .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically energetic in nature . For example, the detonation performance of certain compounds in this class has been calculated and found to be superior to those of 1,3,5-trinitroperhydro-1,3,5-triazine (RDX), a commonly used explosive .Physical And Chemical Properties Analysis
These compounds have been found to have good density, high decomposition temperature, and excellent detonation performance . Some compounds in this class also exhibit excellent insensitivity toward external stimuli .Mechanism of Action
Future Directions
properties
IUPAC Name |
3-tert-butyl-3,6-dimethyl-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-6-7(16)11-8-12-14-10(5,9(2,3)4)15(8)13-6/h14H,1-5H3,(H,11,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJDYWWPWPJTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NC1=O)NNC2(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808099 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Tert-butyl-3,6-dimethyl-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
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